N-(4-ethylphenyl)-2-biphenylcarboxamide
Description
N-(4-Ethylphenyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a 4-ethylphenyl group at the carboxamide nitrogen.
- Core structure: A biphenyl system (two linked benzene rings) with a carboxamide group at the 2-position.
- Substituent: A 4-ethylphenyl group attached to the carboxamide nitrogen. The ethylphenyl group may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-16-12-14-18(15-13-16)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSSGAKUSDKOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table compares N-(4-ethylphenyl)-2-biphenylcarboxamide with structurally related compounds from the evidence:
Key Observations :
- Lipophilicity: The benzofuran derivative (C25H23NO4) has higher lipophilicity due to methoxy groups, whereas the hydroxyethoxyethyl-substituted biphenyl (C17H19NO3) is more hydrophilic .
- Synthetic Utility : Piperazine-carboxamides (C13H18ClN3O) are intermediates in organic synthesis, highlighting the versatility of carboxamide scaffolds .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- The triazole-carboxamide derivatives (e.g., 1-(4-ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide) were screened for activity against Mycobacteria in macrophages. Fluorine substitution may enhance target binding via electronegative interactions .
- In contrast, benzofuran-carboxamides (e.g., C25H23NO4) lack reported antimicrobial data but structurally resemble known anti-inflammatory agents .
Anti-Inflammatory and Signaling Pathways
- iCRT3 (an oxazole-carboxamide with a 4-ethylphenyl group) inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokines in macrophages .
Sensory and Enzyme Modulation
- VUAA1 (a triazole-thioacetamide with a 4-ethylphenyl group) targets insect odorant receptors, illustrating the scaffold’s utility in sensory biology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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